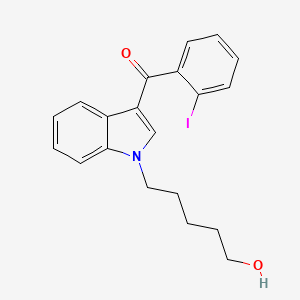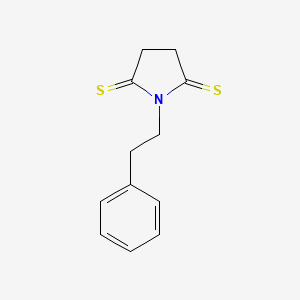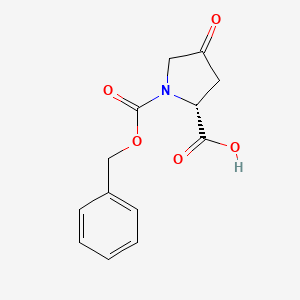
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.289 This compound belongs to the class of pyrrolizines, which are bicyclic nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolizine derivative with ethylating agents to introduce the ethoxy and ethoxymethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-ethoxy-2,3-dihydro-1H-pyrrolizine: Lacks the ethoxymethyl group, which may result in different chemical and biological properties.
7-ethoxymethyl-2,3-dihydro-1H-pyrrolizine: Lacks the ethoxy group, which can also affect its reactivity and applications.
Uniqueness
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine is unique due to the presence of both ethoxy and ethoxymethyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
130816-05-6 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.289 |
IUPAC 名称 |
1-ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C12H19NO2/c1-3-14-9-10-5-7-13-8-6-11(12(10)13)15-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3 |
InChI 键 |
VQPMQHGSVIBBRT-UHFFFAOYSA-N |
SMILES |
CCOCC1=C2C(CCN2C=C1)OCC |
同义词 |
1H-Pyrrolizine,1-ethoxy-7-(ethoxymethyl)-2,3-dihydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













